(3-bromo-6-ethoxypyridin-2-yl)methanol
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Overview
Description
(3-bromo-6-ethoxypyridin-2-yl)methanol is an organic compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position, an ethoxy group at the 6-position, and a hydroxymethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-6-ethoxypyridin-2-yl)methanol typically involves the bromination of 6-ethoxypyridin-2-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyridine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3-bromo-6-ethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (3-bromo-6-ethoxypyridin-2-yl)aldehyde or (3-bromo-6-ethoxypyridin-2-yl)carboxylic acid .
Scientific Research Applications
(3-bromo-6-ethoxypyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-bromo-6-ethoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(3-bromo-6-methoxypyridin-2-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(3-chloro-6-ethoxypyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
(3-bromo-6-ethoxypyridin-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(3-bromo-6-ethoxypyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1245647-88-4 |
---|---|
Molecular Formula |
C8H10BrNO2 |
Molecular Weight |
232.1 |
Purity |
95 |
Origin of Product |
United States |
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